

A Comparative Spectroscopic Analysis of 3,4,5-Trimethoxybenzyl Alcohol and Its Derivatives

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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,4,5-Trimethoxybenzyl alcohol** and its key derivatives: 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzoic acid, and methyl 3,4,5-trimethoxybenzoate. This objective analysis, supported by experimental data and protocols, aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **3,4,5-Trimethoxybenzyl alcohol** and its derivatives.

3,4,5-Trimethoxybenzyl Alcohol

Spectroscopic Data	Values
¹ H NMR (ppm)	6.58 (s, 2H, Ar-H), 4.61 (s, 2H, -CH ₂ -), 3.84 (s, 9H, -OCH ₃)
¹³ C NMR (ppm)	153.4, 137.2, 136.9, 104.8, 65.4, 56.2
IR (cm ⁻¹)	3500-3200 (O-H stretch), 2938, 2836 (C-H stretch), 1595, 1508 (C=C aromatic), 1128 (C-O stretch)
Mass Spec. (m/z)	198 (M ⁺), 181, 169, 154

3,4,5-Trimethoxybenzaldehyde

Spectroscopic Data	Values
^1H NMR (ppm)	9.84 (s, 1H, -CHO), 7.09 (s, 2H, Ar-H), 3.92 (s, 9H, -OCH ₃)[1]
^{13}C NMR (ppm)	191.2, 153.8, 143.2, 131.9, 106.8, 56.4
IR (cm ⁻¹)	2830, 2730 (C-H aldehyde), 1695 (C=O stretch), 1585, 1505 (C=C aromatic), 1130 (C-O stretch) [2]
Mass Spec. (m/z)	196 (M+), 195, 181, 168, 153[3]

3,4,5-Trimethoxybenzoic Acid

Spectroscopic Data	Values
^1H NMR (ppm)	10.5-13.0 (br s, 1H, -COOH), 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, -OCH ₃), 3.74 (s, 3H, -OCH ₃)[4]
^{13}C NMR (ppm)	167.4, 153.1, 141.8, 126.4, 107.0, 60.5, 56.3[4] [5]
IR (cm ⁻¹)	3200-2500 (O-H stretch, carboxylic acid), 1685 (C=O stretch), 1600, 1510 (C=C aromatic), 1125 (C-O stretch)
Mass Spec. (m/z)	212 (M+), 197, 182, 169

Methyl 3,4,5-Trimethoxybenzoate

Spectroscopic Data	Values
^1H NMR (ppm)	7.27 (s, 2H, Ar-H), 3.89 (s, 3H, -COOCH ₃), 3.87 (s, 6H, -OCH ₃)
^{13}C NMR (ppm)	166.8, 153.2, 142.3, 125.2, 106.7, 56.2, 52.3
IR (cm ⁻¹)	2940, 2840 (C-H stretch), 1720 (C=O stretch, ester), 1590, 1500 (C=C aromatic), 1120 (C-O stretch)[6]
Mass Spec. (m/z)	226 (M+), 195, 183, 168

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [7][8] Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter. [9] Transfer the filtered solution into a clean 5 mm NMR tube. [9]
- **Instrument Parameters (^1H NMR):**
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- **Instrument Parameters (^{13}C NMR):**

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: For solid samples, place a small amount of the powder or crystalline material directly onto the ATR crystal.^[10] For liquid or oily samples, apply a single drop to the center of the crystal.^[11]
- Instrument Parameters:
 - Accessory: ATR accessory with a diamond or zinc selenide crystal.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and apply pressure using the anvil to ensure good contact.^[10]

- Record the sample spectrum.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

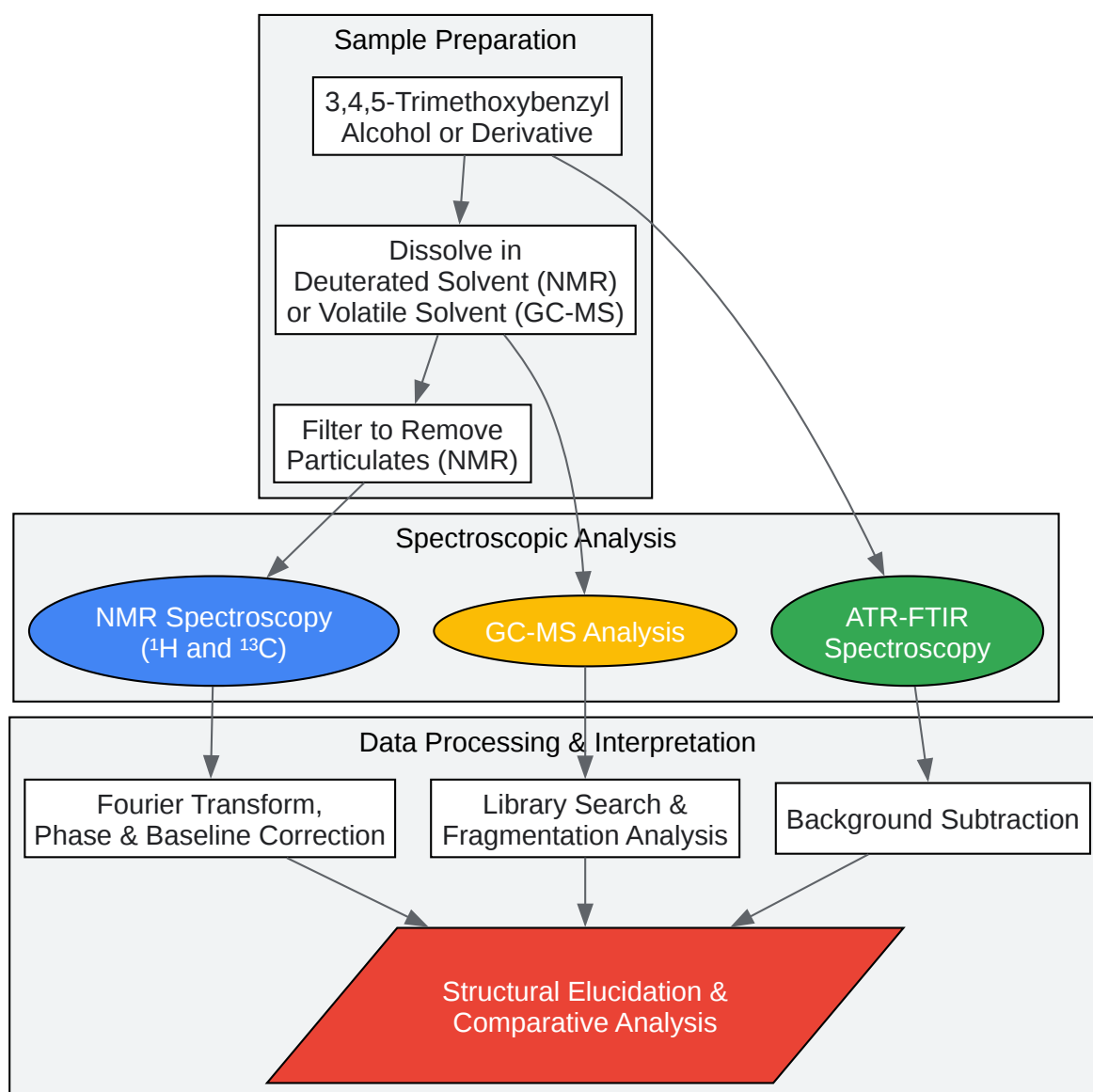
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- GC Parameters:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250-280°C.[\[12\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[13\]](#)
 - Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m).[\[13\]](#)
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Ion Source Temperature: 230°C.[\[12\]](#)
 - Interface Temperature: 280°C.
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with library spectra for confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **3,4,5-Trimethoxybenzyl alcohol** and its derivatives.

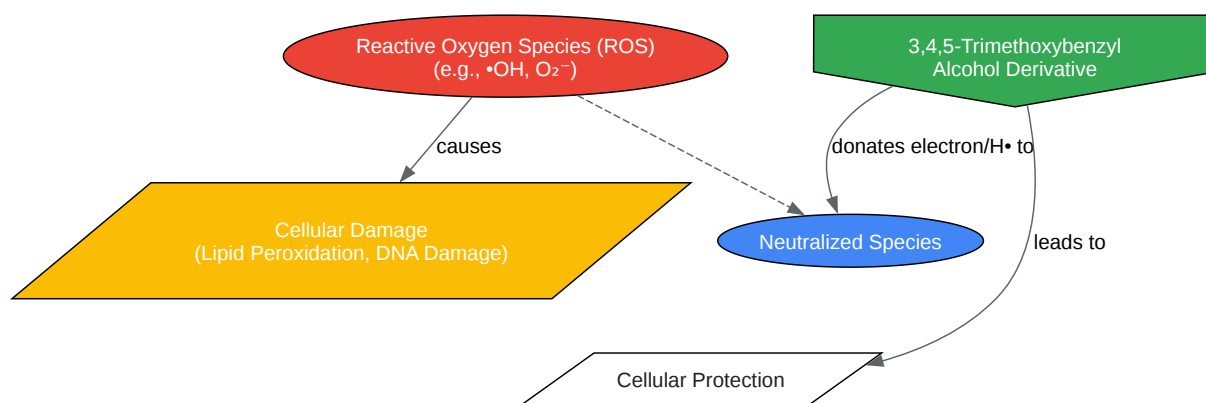


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Caption: Workflow for Spectroscopic Analysis.

Conceptual Antioxidant Action of 3,4,5-Trimethoxybenzyl Alcohol Derivatives

3,4,5-Trimethoxybenzyl alcohol and its derivatives are known for their antioxidant properties. [14] The following diagram illustrates a conceptual pathway of their potential antioxidant mechanism.



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Caption: Conceptual Antioxidant Mechanism.

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